Product packaging for Serratagenic acid(Cat. No.:CAS No. 6488-64-8)

Serratagenic acid

Cat. No.: B1259261
CAS No.: 6488-64-8
M. Wt: 486.7 g/mol
InChI Key: MCHKKYSPJGWAHQ-PGUYSIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serratagenic acid is a pentacyclic triterpene acid first identified from the medicinal plant Clerodendrum serratum . This compound serves as the core aglycone for a range of triterpenoid saponins found in various plant species, with recent studies isolating new saponins derived from this compound from the roots of Rubus setchuenensis . The parent plant, Clerodendrum serratum , has a long history of use in traditional medicine for treating inflammation, respiratory disorders, and liver ailments, and this compound is one of the key bioactive constituents to which these pharmacological activities are attributed . Its modern research value is particularly focused on its anti-inflammatory potential. In vitro studies on this compound saponins have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-induced macrophage models . Furthermore, the compound is recognized for its hepatoprotective properties, contributing to the overall liver-protecting effects of herbal formulations in which it is found . Researchers are interested in this compound for its potential application in developing therapies for inflammatory conditions and liver disorders. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O5 B1259261 Serratagenic acid CAS No. 6488-64-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6488-64-8

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid

InChI

InChI=1S/C30H46O5/c1-25(2)20-9-12-29(6)21(27(20,4)11-10-22(25)31)8-7-18-19-17-26(3,23(32)33)13-15-30(19,24(34)35)16-14-28(18,29)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21+,22-,26+,27-,28+,29+,30-/m0/s1

InChI Key

MCHKKYSPJGWAHQ-PGUYSIQDSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C

Synonyms

serratagenic acid

Origin of Product

United States

Botanical Distribution and Natural Occurrence of Serratagenic Acid

Occurrence in Clerodendrum Species

The genus Clerodendrum, belonging to the Lamiaceae (formerly Verbenaceae) family, is a significant source of serratagenic acid. These plants are widely distributed in tropical and subtropical regions of the world. japsonline.comresearchgate.net

Clerodendrum serratum (L.) Moon

Clerodendrum serratum, commonly known as Bharangi, is a well-documented source of this compound. japsonline.comresearchgate.netglobalresearchonline.netresearchgate.net This shrub is found throughout India, particularly in Bengal, Odisha, and peninsular India, at altitudes of up to 1500 meters. botanyjournals.comvikaspedia.in It is also distributed in other tropical and warm temperate regions, including Africa, Southern Asia, and Malaysia. nih.gov

Research has consistently identified this compound as one of the key phytoconstituents of C. serratum, particularly in the roots and bark. globalresearchonline.netbotanyjournals.comgsconlinepress.com It is often found alongside other triterpenoids such as oleanolic acid and queretaroic acid. gsconlinepress.com The presence of this compound contributes to the plant's traditional use in various indigenous systems of medicine. japsonline.comresearchgate.netglobalresearchonline.netresearchgate.net

Table 1: Phytochemicals found in Clerodendrum serratum

Plant Part Chemical Constituent
Root This compound, Oleanolic acid, Queretaroic acid, D-mannitol, γ-sitosterol, Apigenin-7-glucoside, Ursolic acid, Serratin, Stigmasterol, β-Sitosterol, Clerosterol, Clerodone, Ferulic acid, Arabinose, Scutellarcin, Baicalein
Leaves Catchin, α-spinosterol, Luteolin, Polyphonolics, Diterpin-clerodin, Hispidulin, 7-o-gluconoids of hispidulin, Cruteuarein, Lupeol, Cleroflavone
Stem Ursolic acid, β-sitosterol, Spinasterol, Sugar
Bark Oleanolic acid, Queretaroic acid, this compound, β-sitosterol, D-mannitol

Source: globalresearchonline.netbotanyjournals.comgsconlinepress.com

Presence in Other Plant Genera

Beyond the Clerodendrum genus, this compound has been isolated from other distinct plant genera, indicating a broader, though still limited, distribution.

Serratula

While the name "this compound" suggests an origin from the genus Serratula, detailed and recent phytochemical studies specifically confirming its presence in this genus are not extensively available in the provided search results. However, the name itself is a strong historical indicator of its initial discovery in a Serratula species.

Arctotis

This compound has been identified in Arctotis arctotoides (L.f.) O. Hoffm., a perennial herb from the Asteraceae family. tandfonline.comnih.govru.ac.zatandfonline.com This plant is commonly found as a roadside weed in the coastal districts of South Africa, particularly in the Eastern Cape. tandfonline.comresearchgate.net The isolation of this compound from this species highlights the chemical diversity within the Asteraceae family. tandfonline.comnih.gov

Metapanax

The compound has also been found in Metapanax delavayi (Franch.) J. Wen & Frodin, a plant from the Araliaceae family. sci-hub.seresearchgate.net This species, known as "liang wang cha" in China, is distributed in the northern region of Vietnam and the central and western regions of China. sci-hub.se this compound exists in this plant, often as saponin (B1150181) derivatives. sci-hub.seresearchgate.net For instance, metabolites of liangwanoside II, a major saponin in the plant, include this compound. nih.gov

Phytogeographical Aspects of this compound-Containing Flora

The geographical distribution of plants containing this compound spans across different continents and climatic zones.

Clerodendrum serratum exhibits a wide distribution across tropical and subtropical regions, including Africa, Southern Asia (India, Sri Lanka, Malaysia). japsonline.comnih.gov In India, it thrives in scrub forests and can be found in light to medium soils, particularly lateritic or red loam soils. vikaspedia.in

Arctotis arctotoides is native to South Africa, predominantly found in the coastal districts. tandfonline.com Its occurrence in this region points to a specific ecological niche for this this compound-containing plant.

Metapanax delavayi is found in East Asia, specifically in parts of China and Vietnam. sci-hub.se This indicates that the biosynthetic pathways for producing this compound have evolved in plants adapted to these particular temperate and subtropical environments.

The disjunct distribution of these genera across Africa, Asia, and specifically South Africa, suggests that the genetic and biochemical pathways for producing this compound may have evolved independently in these different plant lineages or represent a retained ancestral trait.

Table 2: Botanical Sources and Distribution of this compound

Genus Species Family Geographical Distribution
Clerodendrum Clerodendrum serratum Lamiaceae Tropical and subtropical regions of Africa and Southern Asia (India, Sri Lanka, Malaysia) japsonline.comnih.gov
Arctotis Arctotis arctotoides Asteraceae South Africa (Coastal districts) tandfonline.com

Biosynthetic Pathways and Biotransformational Studies of Serratagenic Acid

Overview of Triterpenoid (B12794562) Biosynthesis Precursors (e.g., Mevalonic Acid Pathway)

The biosynthesis of all terpenoids, including triterpenoids, begins with the synthesis of the basic five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netresearchgate.net In plants, two distinct pathways operating in different cellular compartments are responsible for producing these universal precursors. frontiersin.orgnih.gov

The Mevalonic Acid (MVA) Pathway: Localized in the cytoplasm and endoplasmic reticulum, the MVA pathway is the primary source of IPP and DMAPP for the biosynthesis of sesquiterpenes (C15), sterols (C30), and triterpenes (C30). researchgate.netnih.govfrontiersin.org This pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) then catalyzes the conversion of HMG-CoA to mevalonic acid, a key rate-limiting step in the pathway. researchgate.netnih.gov Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP. nih.gov

The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway operates in the plastids and is responsible for synthesizing the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). researchgate.netfrontiersin.org The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov

The C30 precursor for all triterpenoids, squalene (B77637), is formed in the cytoplasm. mdpi.com This process involves the sequential condensation of IPP and DMAPP units. Two molecules of IPP and one molecule of DMAPP condense to form the C15 intermediate, farnesyl diphosphate (FPP). mdpi.com Subsequently, two molecules of FPP undergo a head-to-head condensation reaction, catalyzed by squalene synthase (SQS), to form the linear C30 hydrocarbon, squalene. nih.govmdpi.com Squalene is then epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256), the direct precursor for the cyclization reactions that generate the vast diversity of triterpenoid skeletons. researchgate.netmdpi.com

Enzymatic Conversions and Key Biosynthetic Steps Relevant to Oleanane-type Triterpenoids

The formation of the characteristic pentacyclic structure of oleanane-type triterpenoids from the linear precursor 2,3-oxidosqualene is a critical diversification step. frontiersin.orgfrontiersin.org This transformation is orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netfrontiersin.org

For oleanane-type triterpenoids, the key OSC is β-amyrin synthase (bAS). mdpi.com This enzyme catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic scaffold β-amyrin, which serves as the foundational structure for this class of compounds. mdpi.comnih.gov

Following the creation of the β-amyrin skeleton, a series of oxidative modifications occur, which are primarily catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.netfrontiersin.org These enzymes are responsible for the regio- and stereo-specific introduction of hydroxyl, carboxyl, and other functional groups, leading to a vast array of structurally diverse triterpenoids. frontiersin.org A common and crucial modification in the biosynthesis of many bioactive oleananes is the oxidation of the methyl group at the C-28 position. frontiersin.org Enzymes belonging to the CYP716 family, for example, have been identified as multifunctional C-28 oxidases. frontiersin.orgnih.gov They catalyze a three-step oxidation of the C-28 methyl group on β-amyrin, converting it first to a hydroxyl group (erythrodiol), then to an aldehyde, and finally to a carboxylic acid, yielding oleanolic acid. nih.gov Serratagenic acid is identified as 3β-hydroxyl-olean-12-ene-28,29-dioic acid, indicating further oxidative steps beyond the formation of oleanolic acid, specifically the oxidation of the C-29 methyl group to a carboxylic acid. gsconlinepress.com

Table 1: Key Enzymes in Oleanane (B1240867) Triterpenoid Biosynthesis
Enzyme ClassSpecific Enzyme (Example)PrecursorProductFunction
Oxidosqualene Cyclase (OSC)β-amyrin synthase (bAS)2,3-Oxidosqualeneβ-AmyrinForms the pentacyclic oleanane skeleton. mdpi.com
Cytochrome P450 (CYP)CYP716A Family (e.g., CYP716A12)β-AmyrinOleanolic AcidCatalyzes sequential three-step oxidation at the C-28 position. frontiersin.orgnih.gov

Microbial Biotransformations Yielding this compound Analogues

Microbial biotransformation offers a powerful method for the structural modification of complex natural products like triterpenoids, often achieving high chemo-, regio-, and stereoselectivity that is difficult to accomplish through chemical synthesis. mdpi.comnih.govnmb-journal.com Various microorganisms, including fungi and bacteria, can catalyze reactions such as hydroxylation and oxidation on triterpenoid skeletons. mdpi.comresearchgate.net

Specific research has demonstrated that this compound can be produced through the microbial fermentation of oleanolic acid. mdpi.comnih.gov The fermentation of oleanolic acid (identified as compound 72 in the study) with the bacterium Streptomyces griseus ATCC 13273 was shown to yield two more polar metabolites: this compound (compound 96) and 3β,24-dihydroxy-olean-12-en-28,29-dioic acid (compound 97). mdpi.comresearchgate.net This indicates that S. griseus possesses the enzymatic machinery capable of oxidizing the C-29 methyl group of oleanolic acid to a carboxylic acid, the key structural feature of this compound. mdpi.com

Further studies have explored the biotransformation of oleanolic acid and its derivatives using other microorganisms. For instance, incubation of 3-oxo oleanolic acid with S. griseus ATCC 13273 resulted in the production of 3-oxo-olean-12-en-28,29-dioic acid, an analogue of this compound. researchgate.net These microbial-catalyzed reactions provide an alternative route to expand the structural diversity of oleanane-type triterpenoids. nih.gov

Table 2: Microbial Biotransformation of Oleanane Triterpenoids
MicroorganismSubstrateProduct(s)Transformation Type
Streptomyces griseus ATCC 13273Oleanolic AcidThis compoundOxidation at C-29. mdpi.comnih.gov
Streptomyces griseus ATCC 13273Oleanolic Acid3β,24-dihydroxy-olean-12-en-28,29-dioic acidHydroxylation at C-24 and Oxidation at C-29. mdpi.comresearchgate.net
Streptomyces griseus ATCC 132733-oxo Oleanolic Acid3-oxo-olean-12-en-28,29-dioic acidOxidation at C-29. researchgate.net
Aspergillus ochraceus CICC 403303-oxo Oleanolic Acid28-O-β-D-glucopyranosyl 3-oxo-olean-12-en-28-oateGlycosylation at C-28. researchgate.net
Fusarium lini NRRL-68751Oleanolic AcidMaslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid)Hydroxylation at C-2. mdpi.com

In Planta Metabolic Regulation and Stress Responses Affecting Triterpenoid Production

The production of triterpenoids in plants is a tightly regulated process, influenced by developmental cues and environmental stresses. nih.govmdpi.com The biosynthesis of these specialized metabolites is often linked to the plant's defense mechanisms. mdpi.com

Metabolic regulation occurs at multiple levels, including the transcriptional control of biosynthetic genes. frontiersin.org Transcription factors play a vital role in modulating the expression of genes within the triterpenoid pathway. frontiersin.orgnih.gov For example, bHLH transcription factors are known to be positive regulators of terpenoid biosynthesis, often as part of the jasmonic acid (JA) signaling pathway. frontiersin.org Jasmonates are plant hormones that mediate responses to various stresses, such as herbivory and pathogen attack, and their application can induce the production of defense-related secondary metabolites, including triterpenoids. frontiersin.orgnih.gov

The concept of a "growth-defense trade-off" is also relevant to triterpenoid production. mdpi.com Plants must allocate carbon and energy between primary metabolism (e.g., growth and development) and specialized metabolism (e.g., defense compounds). mdpi.com Sterols, which are essential for membrane structure, and triterpenoids are both derived from the same precursor, 2,3-oxidosqualene. mdpi.commdpi.com The cyclization of this precursor is considered a key branch point. mdpi.com It has been proposed that the biosynthesis of specialized triterpenoids may be enhanced when the plant's requirements for sterols for growth and cell division have been met. mdpi.com The use of elicitors, which are biotic or abiotic substances that trigger defense responses, is a common strategy to stimulate the production of valuable triterpenoids in plant cell cultures. nih.govmdpi.com

Isolation and Chromatographic Separation Methodologies for Serratagenic Acid

Advanced Extraction Techniques from Plant Biomass

The initial step in isolating serratagenic acid involves its extraction from the source plant material. While traditional methods like maceration and decoction can be used, advanced extraction techniques are often employed to enhance efficiency, reduce solvent consumption, and minimize extraction time. contractlaboratory.comresearchgate.net These methods primarily focus on disrupting the plant cell walls to facilitate the release of phytochemicals. researchgate.net

Commonly, the dried and powdered plant material is the starting point for extraction. vjol.info.vn One documented method for extracting this compound from the flowers of Macropanax membranifolius involves ultrasonic extraction with methanol (B129727) (MeOH). vjol.info.vn Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to break cell walls, improving solvent penetration and accelerating the extraction process. contractlaboratory.com

Other advanced techniques applicable to the extraction of triterpenoids like this compound from plant biomass include:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to rapidly heat the solvent and biomass, which increases the kinetic of extraction. contractlaboratory.comresearchgate.net It is known for significantly shorter extraction times compared to conventional methods. contractlaboratory.com

Pressurized Liquid Extraction (PLE): PLE employs solvents at elevated temperatures and pressures, which enhances their extraction efficiency. This allows for faster extractions with less solvent volume. contractlaboratory.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO2, as the extraction solvent. contractlaboratory.com It is valued for being an environmentally friendly method that leaves behind no solvent residue. contractlaboratory.com

The choice of solvent is critical. Methanol is frequently used for its ability to extract a broad range of polar and semi-polar compounds, including triterpenoid (B12794562) saponins (B1172615) and their aglycones like this compound. vjol.info.vnglobalsciencebooks.info After the initial extraction, the crude extract is typically concentrated under reduced pressure to yield a residue that is then subjected to further purification.

Table 1: Plant Sources and Extraction Methods for this compound

Plant Species Part Used Extraction Method Solvent Reference
Macropanax membranifolius Flowers Ultrasonic Extraction Methanol vjol.info.vn
Macropanax rosthornii Not specified Not specified Not specified nih.gov
Clerodendrum serratum Roots Not specified Petroleum Ether globalsciencebooks.infojapsonline.com
Melissa officinalis (Lemon Balm) Leaves Not specified Methanol researchgate.net
Nothopanax delavayi Barks Not specified Not specified biocrick.com

Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC, UPLC)

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic purification to isolate this compound.

Column Chromatography (CC)

Column chromatography is a fundamental technique for the initial fractionation and purification of this compound from crude extracts. vjol.info.vnnih.gov This method separates compounds based on their differential adsorption to a stationary phase.

Silica (B1680970) Gel Column Chromatography: This is a common first step. The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity, for instance, a mixture of chloroform (B151607) and methanol or ethyl acetate (B1210297) and methanol. vjol.info.vnnih.gov Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing the target compound are pooled for further purification. vjol.info.vn

Sephadex LH-20 Column Chromatography: This technique is often used for further purification of fractions obtained from silica gel chromatography. vjol.info.vn It separates molecules based on their size and polarity. Elution is typically performed with methanol. vjol.info.vn

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used in the final stages of purification to obtain high-purity this compound. nih.gov Preparative and semi-preparative HPLC are employed to isolate quantities sufficient for structural elucidation and biological testing. nih.govnih.gov

System: A typical setup involves a C18 reversed-phase column. nih.govsci-hub.se

Mobile Phase: A gradient elution system is commonly used, often consisting of acetonitrile (B52724) and water or methanol and water, sometimes with additives like formic acid to improve peak shape. nih.govresearchgate.net

Detection: A UV detector is frequently used for monitoring the elution of compounds. sci-hub.se

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advanced liquid chromatography technique that uses columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. lcms.cz While primarily an analytical tool, UPLC is crucial in the purification strategy for rapidly assessing the purity of fractions and identifying the presence of this compound. nih.govresearchgate.net UPLC systems are often coupled with mass spectrometry (MS), particularly Quadrupole Time-of-Flight (Q-TOF-MS), for accurate mass measurement and structural characterization of the isolated compounds and metabolites in complex mixtures. sci-hub.senih.govresearchgate.net

Table 2: Examples of Chromatographic Conditions for this compound and Related Compounds

Technique Stationary Phase Mobile Phase System Application Reference
Column Chromatography Silica Gel Chloroform/Methanol or Ethyl Acetate/Methanol gradients Initial Fractionation vjol.info.vnnih.gov
Column Chromatography Sephadex LH-20 Methanol Fraction Purification vjol.info.vn
Preparative HPLC Reversed-phase C18 Acetonitrile/Water or Methanol/Water gradients Final Purification nih.govnih.gov
UPLC-Q-TOF-MS Reversed-phase C18 Acetonitrile/Water with Formic Acid Identification & Purity Check sci-hub.senih.govresearchgate.net

Semi-Preparative Scale Isolation Protocols

Semi-preparative HPLC bridges the gap between analytical-scale analysis and large-scale preparative purification, focusing on isolating milligrams to grams of a target compound. metwarebio.com The goal is to achieve high purity and yield for further research. metwarebio.com A typical protocol for the semi-preparative isolation of this compound from a plant extract would follow these steps:

Initial Fractionation: The crude methanol extract is first subjected to liquid-liquid partitioning or column chromatography on silica gel to separate compounds into less complex fractions based on polarity. vjol.info.vn

Coarse Purification: The fraction identified to contain this compound (e.g., via TLC or analytical HPLC) is further purified using a secondary column chromatography method, such as on a Sephadex LH-20 column, to remove more impurities. vjol.info.vn

Method Development: An analytical HPLC method is developed to achieve baseline separation of this compound from closely eluting impurities. This method is then scaled up for semi-preparative purification. lcms.cz Scaling up involves adjusting the column dimensions, flow rate, and injection volume while maintaining the resolution achieved at the analytical scale. lcms.cz

Semi-Preparative HPLC: The enriched fraction is injected onto a semi-preparative HPLC system, typically equipped with a larger internal diameter column (e.g., 10-25 mm). metwarebio.com The elution is monitored, and the peak corresponding to this compound is collected. This can be done in single or multiple injections to accumulate the desired amount. nih.gov

Purity Confirmation: The purity of the isolated this compound is confirmed using analytical HPLC-UV and its structure is verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). vjol.info.vn

This systematic approach, combining low- and high-pressure liquid chromatography techniques, is essential for obtaining this compound in a highly pure form from its natural plant sources. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for Serratagenic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., COSY, NOESY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural and stereochemical elucidation of serratagenic acid. core.ac.uknih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule. core.ac.ukscience.gov

Key 2D NMR techniques used in the analysis of this compound include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons and helping to piece together the spin systems within the molecule's rings and side chains. core.ac.uknih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. core.ac.uknih.govscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons over two to three bonds. core.ac.uknih.gov It is particularly crucial for identifying connections to quaternary carbons, such as those in the carbonyl groups, and for linking different spin systems together to build the complete carbon skeleton. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring system. nih.govscience.govresearchgate.net

The structures of this compound and related compounds have been successfully elucidated using these homo- and heteronuclear correlation NMR experiments, often in conjunction with mass spectrometry data. nih.gov

Mass Spectrometry (MS) Applications in Structural Confirmation and Metabolomics (e.g., UPLC-QTOF-MS, UPLC-QTRAP-MS/MS)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and formula of this compound and for its identification in complex biological matrices. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition.

Advanced hyphenated MS techniques are frequently employed:

UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This technique combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a TOF mass analyzer. researchgate.netnih.gov It is used for the comprehensive profiling of metabolites, including this compound, in plant extracts. researchgate.netmdpi.com The high resolution allows for the confident identification of compounds based on their accurate mass.

UPLC-QTRAP-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole Linear Ion Trap Mass Spectrometry): This hybrid system is highly sensitive and versatile. researchgate.netnih.gov It can be operated in multiple reaction monitoring (MRM) mode, which is advantageous for the fast and sensitive quantification of targeted compounds like this compound in metabolomics studies. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments provide characteristic fragmentation patterns that serve as a structural fingerprint for the compound, further confirming its identity.

In metabolomics studies, these techniques have been used to identify this compound among a wide array of other compounds in various plant species. mdpi.comresearchgate.netmdpi.comresearchgate.net For instance, this compound has been identified with a specific mass-to-charge ratio (m/z) in these analyses. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD/ORD)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are crucial for determining the absolute configuration of chiral molecules like this compound. univ-amu.frtaylorfrancis.com These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule. nih.govsemanticscholar.org

ECD Spectroscopy: An ECD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.govsemanticscholar.org The resulting spectrum, with its characteristic positive and negative bands, is highly sensitive to the three-dimensional arrangement of atoms in the molecule.

ORD Spectroscopy: ORD measures the variation of optical rotation with wavelength. univ-amu.frtaylorfrancis.com

For complex molecules like this compound, experimental ECD and ORD spectra are often compared with spectra predicted by quantum mechanical calculations. nih.govsemanticscholar.org This comparison allows for the unambiguous assignment of the absolute stereochemistry of all chiral centers in the molecule. These techniques are essential for distinguishing between enantiomers and diastereomers, which often have very similar NMR spectra but can have vastly different biological activities.

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the comprehensive profiling of complex mixtures containing this compound. nih.gov This approach combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

The use of LC-MS/MS allows for the detection and quantification of this compound even at low concentrations within intricate biological extracts. nih.gov The initial LC separation reduces matrix effects and separates this compound from other co-eluting compounds. The subsequent MS/MS analysis provides two levels of mass filtering, leading to highly selective and sensitive detection. This makes LC-MS/MS an ideal method for metabolomic studies, pharmacokinetic analyses, and the quality control of herbal medicines containing this compound. Comprehensive profiling using UPLC-QTOF-MS and UPLC-QTRAP-MS/MS has been successfully applied to characterize and quantify triterpenoid (B12794562) saponins (B1172615), including this compound, in various plant parts. researchgate.net

Chemical Synthesis and Derivatization Strategies of Serratagenic Acid and Its Analogues

Total Synthesis Approaches of Oleanane-type Triterpenoids

The total synthesis of pentacyclic triterpenoids, including the oleanane (B1240867) scaffold characteristic of serratagenic acid, represents a formidable challenge in organic chemistry. These complex natural products feature a rigid polycyclic framework with multiple stereocenters, making their complete chemical synthesis a lengthy and often low-yielding endeavor.

Historically, the structural elucidation of many pentacyclic triterpenoids was confirmed through classic synthetic work by research groups such as those led by Corey, Ireland, and Johnson. While the total synthesis of some oleanane triterpenoids has been achieved, these routes are typically not practical for producing large quantities of the compounds. neist.res.in Plants remain a more viable source for obtaining these complex molecules. neist.res.in

Currently, a complete total synthesis of this compound (3β-hydroxyl-Δ-oleane-28,29-dioic acid) has not been prominently reported in scientific literature. The focus for obtaining this compound and its analogues has largely been on isolation from natural sources and semi-synthetic or biosynthetic methods starting from more abundant precursors.

Semi-Synthetic Modifications of the Triterpenoid (B12794562) Skeleton for Structural Diversity

Semi-synthesis, which involves the chemical modification of readily available natural products, is the most common strategy for creating structural diversity among oleanane-type triterpenoids. ru.ac.za These modifications aim to generate novel analogues with potentially improved pharmacokinetic properties or enhanced biological activities. ru.ac.za The most frequently utilized starting material for these modifications is oleanolic acid, due to its relative abundance.

Key strategies for the semi-synthetic modification of the triterpenoid skeleton include:

Functionalization: This involves the interconversion of existing functional groups or the installation of new ones on the triterpenoid backbone. researchgate.net

Carbon Skeleton Modification: More complex modifications include the rearrangement of the carbon skeleton, ring scission to create seco-oleananes, or the introduction of additional heterocyclic rings. researchgate.netresearchgate.net

Glycosylation: The attachment of sugar moieties to the triterpenoid core can significantly alter the compound's solubility and biological activity. researchgate.net Naturally occurring glycosides of this compound, such as this compound-3-O-α-L-arabinopyranoside, have been identified. researchgate.netresearchgate.net

While these strategies are well-documented for compounds like oleanolic acid, their application starting directly from this compound is less common, likely due to the limited availability of the starting material. However, the principles of these modifications are broadly applicable to the this compound scaffold.

Targeted Derivatization for Enhanced Bioactivity or Analytical Detection

Targeted derivatization is a powerful tool to modulate the properties of a lead compound. For oleanane-type triterpenoids, this can involve simple chemical reactions to create esters, amides, or oximes, or more complex conjugations with other molecules to enhance a specific therapeutic effect or to facilitate detection and quantification.

For instance, research on oleanolic acid has shown that dimerization, linking two molecules at the C-28 carboxylic acid position, can significantly enhance anti-tumor activity compared to the monomeric parent compound. nih.gov One such dimer demonstrated low cytotoxicity to normal human liver cells while inducing apoptosis in liver cancer cells, highlighting the potential of this strategy. nih.gov

In the context of analytical chemistry, derivatization is often employed to improve the detection of compounds in complex mixtures. For example, in the High-Performance Thin-Layer Chromatography (HPTLC) analysis of extracts from Clerodendrum serratum, which contains this compound, a derivatizing agent like anisaldehyde–sulfuric acid reagent is used to visualize the separated compounds. amazonaws.com This allows for the quantification of various phytoconstituents in the extract. amazonaws.com While not a derivatization of the isolated compound for bioactivity, it underscores the chemical reactivity of the functional groups that can be targeted for modification.

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis and biotransformation have emerged as powerful and environmentally friendly alternatives to traditional chemical synthesis for producing complex molecules. These methods leverage the high selectivity of enzymes to perform specific chemical reactions on a substrate.

A notable breakthrough in the synthesis of this compound involves the use of microbial biotransformation. Research has demonstrated that this compound can be produced from the more abundant oleanolic acid using fermentation with the microorganism Streptomyces griseus (ATCC 13273). mdpi.comresearchgate.netnih.gov In this process, the enzymes within the bacterium catalyze the site-selective oxidation of the C-29 methyl group of oleanolic acid to a carboxylic acid, thereby forming this compound (identified as 3β-hydroxy-olean-12-ene-28,29-dioic acid). mdpi.comresearchgate.net

Further enzymatic action by Streptomyces griseus can lead to additional hydroxylations on the this compound skeleton, producing other derivatives. The biotransformation of oleanolic acid by this microbe yielded not only this compound but also its hydroxylated analogues, as detailed in the table below. mdpi.com This biosynthetic approach provides a direct and efficient pathway to this compound and its derivatives from a readily available precursor.

Streptomyces griseusmdpi.com
Product NameChemical Structure ModificationYield (%)
3β-hydroxy-olean-12-ene-28,29-dioic acid (this compound)Oxidation of C-29 methyl group to a carboxyl group21.9
3β,24-dihydroxy-olean-12-ene-28,29-dioic acidOxidation of C-29 and hydroxylation at C-2432.7
3β,21β,24-trihydroxy-olean-12-ene-28,29-dioic acidOxidation of C-29 and hydroxylation at C-21 and C-245.9

Biological Activities and Molecular Mechanisms of Action in Vitro and in Vivo Preclinical Models

Anti-Inflammatory Modulatory Effects

Serratagenic acid has been identified as a contributor to the anti-inflammatory properties of the plants in which it is found. globalresearchonline.netjapsonline.comijrap.net Research suggests that its mechanism of action involves the modulation of key inflammatory pathways.

Elucidation of Anti-inflammatory Pathways (e.g., Cyclooxygenase Inhibition)

Studies on extracts containing this compound point towards the inhibition of inflammatory mediators. The anti-inflammatory effects are likely mediated, at least in part, through the inhibition of the cyclooxygenase (COX) enzyme. journalcra.comijcrt.orgresearchgate.netamazonaws.com The COX pathway is critical in the synthesis of prostaglandins, which are key players in the inflammatory response. By inhibiting COX, this compound may reduce the production of these pro-inflammatory molecules. journalcra.comresearchgate.net Furthermore, some evidence suggests a dual inhibitory effect on both the cyclooxygenase and lipoxygenase pathways, which would lead to a broader reduction in inflammatory mediators. researchgate.netresearchgate.net

Antioxidant System Interactions

The antioxidant potential of this compound is another area of active investigation. gsconlinepress.comjapsonline.comijrap.netjournalcra.com This activity is crucial in combating oxidative stress, a condition implicated in numerous chronic diseases.

Mechanisms of Radical Scavenging and Oxidative Stress Mitigation

This compound, as a component of plant extracts, has demonstrated the ability to scavenge free radicals. phytojournal.comjournalcra.comijcrt.orgamazonaws.com This is a primary mechanism by which it mitigates oxidative stress. The presence of phenolic compounds, including this compound, is believed to be responsible for the observed antioxidant effects. gsconlinepress.comjournalcra.com These compounds can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Antimicrobial and Antifungal Efficacy

This compound has exhibited activity against a range of microbial pathogens, indicating its potential as an antimicrobial and antifungal agent. tandfonline.comjapsonline.comijrap.netjournalcra.com

Inhibition of Microbial Growth and Virulence Factors

Research has shown that this compound can inhibit the growth of various bacteria. tandfonline.com For instance, it has demonstrated activity against Shigella sonnei with a minimum inhibitory concentration (MIC) of 62.5 μg/mL. tandfonline.com While it showed some activity, other compounds isolated alongside it, such as nepetin, were found to be more potent against other bacterial strains like Bacillus subtilis and Staphylococcus aureus. tandfonline.comnih.gov The exact mechanisms for its antimicrobial action are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. nih.govmdpi.com Furthermore, the broader extracts containing this compound have shown antifungal properties against various fungi, including Curvularia tuberculata and Pestalotiopsis mangiferae. gsconlinepress.comglobalresearchonline.net

Anticarcinogenic Potential in Cell Lines and Animal Models

Preliminary studies have suggested that this compound may possess anticarcinogenic properties. japsonline.comijrap.netjournalcra.com This has been observed in both in vitro cell line experiments and in vivo animal models.

Extracts containing this compound have been shown to have cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net For example, methanolic extracts of Clerodendrum serratum roots, which contain this compound, exhibited significant in vivo anticancer activity in a Dalton's Lymphoma Ascites (DLA) cell model in mice. journalcra.comresearchgate.net The treated groups showed an increase in mean survival time and a restoration of hematological parameters. phytojournal.com The potential mechanisms behind these observations could involve the induction of apoptosis (programmed cell death) and the inhibition of tumor cell proliferation. nih.gov

Table 1: Summary of Antimicrobial Activity of this compound and Associated Compounds

Compound Test Organism Minimum Inhibitory Concentration (MIC) Reference
This compound Shigella sonnei 62.5 μg/mL tandfonline.com
Nepetin Bacillus subtilis 4 μg/mL tandfonline.comnih.gov
Nepetin Staphylococcus aureus 31 μg/mL tandfonline.comnih.gov
Zaluzanin D Bacillus subtilis 125 μg/mL tandfonline.com
Zaluzanin D Escherichia coli 125 μg/mL tandfonline.com
Zaluzanin D Shigella sonnei 62.5 μg/mL tandfonline.com

Table 2: Overview of Preclinical Biological Activities of this compound

Biological Activity Model System Key Findings References
Anti-inflammatory In vivo (animal models) Potential inhibition of cyclooxygenase (COX) and lipoxygenase pathways. journalcra.comijcrt.orgresearchgate.netamazonaws.comresearchgate.net
Antioxidant In vitro assays Demonstrated free radical scavenging activity. gsconlinepress.comphytojournal.comjournalcra.comijcrt.orgamazonaws.com
Antimicrobial In vitro (bacterial cultures) Inhibited the growth of Shigella sonnei. tandfonline.com
Antifungal In vitro (fungal cultures) Extracts containing this compound showed activity against various fungi. gsconlinepress.comglobalresearchonline.net
Anticarcinogenic In vivo (DLA mouse model) Extracts containing this compound increased mean survival time and restored hematological parameters. phytojournal.comjournalcra.comresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

While extracts of plants containing this compound are noted for their anti-proliferative and anti-cancer activities, specific studies detailing the direct role of isolated this compound in inducing apoptosis and cell cycle arrest are not extensively documented in the reviewed literature. researchgate.netgsconlinepress.com Generally, the anti-cancer effects of plant extracts are often attributed to the induction of apoptosis and cell cycle arrest. For instance, other natural compounds like gallic acid and 18β-glycyrrhetinic acid have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, such as lung and cervical cancer cells, respectively. journaljpri.combiomolther.org These processes are often mediated through the regulation of key cellular proteins like p53, caspases, and cyclins. biomolther.orgajol.infomdpi.com However, research specifically linking this compound to these precise molecular pathways is still emerging.

Inhibition of Tumor Progression and Metastasis

The potential of this compound to inhibit tumor progression and metastasis is primarily inferred from the anti-cancer properties attributed to the extracts in which it is found. nih.govglobalresearchonline.net The progression and metastasis of tumors are complex processes involving metabolic reprogramming, cell invasion, and evasion of the immune system. nih.govnih.gov Acidic tumor microenvironments are known to promote the expression of genes involved in invasion and metastasis. ijbs.com The metabolic shift of cancer cells, for instance towards fatty acid oxidation, is crucial for metastasis to lymph nodes. nih.gov While this compound has been identified as a constituent in plants with anti-cancer activity, direct experimental evidence from the reviewed sources that specifically demonstrates its ability to inhibit tumor progression and metastasis by interfering with these mechanisms is limited. globalresearchonline.netbotanyjournals.com

Hepatoprotective Investigations in Animal Models

Extracts from Clerodendrum serratum, a known source of this compound, have been evaluated for their liver-protective effects. nih.govglobalresearchonline.netbotanyjournals.com These investigations often use animal models where liver damage is induced by toxins like carbon tetrachloride or drugs such as rifampicin. researchgate.netnih.gov

Modulation of Hepatic Enzyme Systems and Liver Function

In studies involving hepatotoxicity models, the protective effect of a substance is often measured by its ability to normalize the levels of key liver function markers. These markers include serum enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), as well as total protein (TP) and albumin (ALB). nih.govnih.gov Elevated levels of ALT, AST, and ALP in the blood are indicative of liver cell damage. vinmec.com

Table 1: Hepatoprotective Investigations of Clerodendrum serratum Extracts Containing this compound
Model/AgentObserved EffectKey Findings/AttributionsReference
Carbon Tetrachloride-Induced Toxicity in RatsRestoration of liver function markers (AST, ALT, ALP, total bilirubin, total protein). Normal hepatic cord presence, absence of necrosis.The hepatoprotective activity was noted as significant, with a primary focus on the isolated constituent, ursolic acid, which showed more significant activity than the crude extract. gsconlinepress.comnih.gov
Rifampicin-Induced Hepatotoxicity in MiceRestoration of normal levels of AST, ALT, and ALP.Alcoholic and aqueous leaf extracts showed significant hepatoprotective effects. This compound is mentioned as a known phenolic compound in the plant. researchgate.netresearchgate.net

Anti-Allergic and Anti-Asthmatic Properties in Animal Models

Extracts from the roots of Clerodendrum serratum, containing this compound, have been scientifically investigated for their traditional use in treating respiratory conditions like asthma. nih.govglobalresearchonline.net The mechanisms underlying these properties often involve the stabilization of mast cells and the inhibition of inflammatory mediator release. d-nb.info

Mast Cell Stabilization and Inflammatory Mediator Release

Mast cell stabilization is a key mechanism for preventing allergic reactions, as it blocks the release of histamine (B1213489) and other inflammatory mediators. phytopharmajournal.com Saponins (B1172615) derived from Clerodendrum serratum have been reported to cause the disruption of mast cells in a dose-dependent manner in rat mesentery. gsconlinepress.com However, other studies show that extracts can protect against mast cell degranulation. researchgate.net For instance, an aqueous extract of the root bark showed a graded inhibition of histamine responses on isolated guinea pig ileum and tracheal chain. eprajournals.com

While this compound is present in these active extracts, some studies have isolated other specific compounds as the primary active agents. For example, icosahydropicenic acid (IHPA), another triterpenoid (B12794562) saponin (B1150181) from C. serratum, demonstrated significant protection against mast cell degranulation and inhibited histamine-induced contractions in goat tracheal chain preparations. botanyjournals.comresearchgate.net The role of this compound itself in these specific anti-allergic and anti-asthmatic mechanisms remains an area for further clarification.

Table 2: Anti-Allergic and Anti-Asthmatic Investigations of Preparations Containing this compound
ActivityModelKey FindingsAttributed Compound (if specified)Reference
Anti-histaminicIsolated guinea pig ileumAqueous extract of root bark inhibited histamine responses.Not specified eprajournals.com
Mast Cell StabilizationRat mesentery mast cellsSaponins from the plant caused mast cell disruption.Saponin fraction gsconlinepress.com
Mast Cell Degranulation ProtectionAnimal modelShowed significant protection of mast cell degranulation.Icosahydropicenic acid (IHPA) botanyjournals.comresearchgate.net
Anti-asthmaticSensitized isolated guinea pig lungAlcoholic fraction of aqueous root extract inhibited anaphylactic bronchoconstriction.Not specified gsconlinepress.com

Anti-Nociceptive Effects in Animal Models

The ethanolic extract of Clerodendrum serratum roots, which contains this compound, has been shown to possess significant anti-nociceptive (pain-relieving) activity in animal models. phytojournal.comnih.gov The pain response in these studies is often induced by chemical stimuli like acetic acid or by thermal stimuli using a hot plate test. phytojournal.comnih.gov In studies using the acetic acid-induced writhing model in mice, the root extract produced a significant reduction in writhing, which is indicative of a potent anti-nociceptive effect. phytojournal.com This effect was further supported by the hot plate method. phytojournal.com While these findings support the traditional use of the plant for pain relief, the specific contribution of this compound to this activity has not been isolated from the effects of the broader extract in the available literature. globalresearchonline.netnih.gov

Reproductive System Interactions (e.g., Anti-fertility, Anti-androgenic)

This compound, a notable constituent of Clerodendrum serratum, has been investigated for its effects on the male reproductive system. dergipark.org.trresearchgate.net Studies involving methanolic extracts of C. serratum, which contains this compound among other compounds, have pointed towards potential anti-fertility and anti-steroidogenic activities in male rats. dergipark.org.trresearchgate.netdergipark.org.tr

Spermatotoxic Effects and Steroidogenesis Impairment in Animal Models

Research on the methanolic extract of Clerodendrum serratum (MECS) in mature male rats has demonstrated significant negative effects on reproductive parameters. dergipark.org.trresearchgate.netdergipark.org.tr Administration of the extract led to a notable decrease in the weight of the testis, epididymis, and seminal vesicle. ijptjournal.com This was accompanied by a reduction in sperm concentration and motility, along with an increase in sperm morphology abnormalities, indicating a potential spermatotoxic effect. dergipark.org.trresearchgate.net

The anti-steroidogenic activity of the extract was evidenced by biochemical changes in the testes. dergipark.org.trdergipark.org.trijptjournal.com A significant increase in testicular cholesterol and ascorbic acid levels was observed in rats treated with MECS, which is indicative of impaired spermatogenesis. dergipark.org.tr Cholesterol is a crucial precursor for androgen synthesis in the testes, and its accumulation suggests a disruption in the steroidogenesis process. dergipark.org.trijptjournal.com

Furthermore, the activities of key testicular steroidogenic enzymes, namely glucose-6-phosphate dehydrogenase (G-6-PD) and Δ5-3β-hydroxysteroid dehydrogenase (Δ5-3β-HSD), were significantly suppressed in the treated rats. dergipark.org.trdergipark.org.tr This enzymatic inhibition directly points to an impairment of steroid hormone production. dergipark.org.tr Histological examination of the testes of treated rats revealed distorted seminiferous tubules, a disorganized population of spermatogenic cells, and a reduction in spermatogenesis with evidence of hypercellularity of Leydig cells at higher doses. researchgate.net These findings collectively suggest that this compound-containing extracts can induce spermatotoxic effects and impair steroidogenesis, thereby exhibiting anti-fertility properties in male animal models. dergipark.org.trresearchgate.netdergipark.org.tr

Anti-Benign Prostatic Hyperplasia (BPH) Activities in Animal Models and Cell Lines

This compound and saponins derived from it have shown promise in preclinical studies for the management of benign prostatic hyperplasia (BPH). researchgate.netsci-hub.se BPH is a common condition in aging men characterized by the non-cancerous enlargement of the prostate gland. nih.gov Both in vivo animal models and in vitro cell line studies have been utilized to explore the anti-BPH potential of compounds related to this compound. researchgate.netsci-hub.se

Hormonal Regulation and Anti-Inflammatory Pathways in Prostate Tissue

Studies on a testosterone-induced BPH rat model have demonstrated the efficacy of extracts containing this compound saponins. researchgate.netsci-hub.se Treatment with these extracts significantly reduced prostate weight, the prostate index, and serum levels of prostate acid phosphatase (PAP) in BPH rats. researchgate.net Histological analysis revealed an improvement in the tissue morphology of the prostate, including a reduction in the thickness of the epithelial tissue. researchgate.net

The mechanisms underlying these anti-BPH effects appear to be multifactorial, involving both hormonal regulation and modulation of inflammatory pathways. researchgate.net The extracts were found to regulate sex hormone levels in the treated animals. researchgate.net Furthermore, a significant anti-inflammatory effect was observed, characterized by a reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both the serum and prostate tissue of BPH rats. researchgate.netmdpi.comamegroups.org This anti-inflammatory action is crucial, as inflammation is known to be a key contributor to the development and progression of BPH. mdpi.comresearchgate.net In vitro studies have also shown that this compound saponins can suppress the proliferation of BPH-1 cells. sci-hub.se

Insecticidal and Repellent Activities

This compound is a component of plant extracts that have demonstrated insecticidal and repellent properties against certain insect pests. ajbls.comresearchgate.netresearchgate.net These bioactive compounds are part of a plant's natural defense mechanism against herbivores. researchgate.net

Neurotoxic or Developmental Effects on Insect Models (e.g., Sitophilus oryzae)

Research has been conducted on the effects of crude methanol (B129727) extracts of Clerodendrum serratum, which contains this compound, oleanolic acid, and queretaroic acid, on the rice weevil, Sitophilus oryzae. ajbls.comresearchgate.net These studies have revealed both insecticidal and repellent activities. ajbls.comajbls.com

The crude extract exhibited moderate insecticidal efficacy, with mortality rates of up to 63% observed at the highest concentration after seven days of exposure. ajbls.com The toxicity was found to be dependent on both the concentration of the extract and the duration of exposure. ajbls.com The mortality of S. oryzae is likely caused by the ingestion of wheat grains treated with the extract. ajbls.com

The repellent activity of the methanol extract against S. oryzae was highly significant. ajbls.com Repellency increased with the duration of exposure, reaching up to 97% after 24 hours at the highest concentration. ajbls.com While the precise neurotoxic or developmental effects of this compound alone on S. oryzae have not been fully elucidated, the bioactivity of the extract is attributed to the mixture of its constituent compounds, including this compound. researchgate.net These compounds can cause behavioral and physiological effects on insects. researchgate.net

Interactions with Viral Targets (e.g., SARS-CoV-2 RdRp, Spike Protein)

In the search for potential antiviral agents against SARS-CoV-2, the virus responsible for COVID-19, this compound has been identified as a phytochemical of interest through computational studies. nih.govresearchgate.netresearchgate.net These in silico analyses have explored the potential of various natural compounds to interact with key viral proteins, such as the RNA-dependent RNA polymerase (RdRp) and the spike protein, which are crucial for viral replication and entry into host cells. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

Molecular docking studies have been employed to predict the binding affinity of this compound to these viral targets. nih.govresearchgate.net The results from these computational screenings have suggested that this compound, along with other phytochemicals, possesses a notable affinity for both the SARS-CoV-2 RdRp and the spike protein. nih.govresearchgate.netresearchgate.net This affinity indicates a potential inhibitory capacity, where the compound could interfere with the normal function of these viral proteins. nih.govresearchgate.net While these in silico findings are promising, they represent an initial step and require further validation through in vitro and in vivo experimental studies to confirm the actual antiviral activity and to understand the precise mechanisms of interaction. nih.govresearchgate.netnih.gov

Molecular Docking and Binding Affinity Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides valuable insights into the binding affinity and interaction patterns between a ligand, such as a natural compound, and a target protein. In the context of this compound, several in silico studies have been conducted to explore its potential as an inhibitor of various protein targets, particularly those associated with viral pathogens.

Computational screening studies have identified this compound as a compound with notable binding affinities against key proteins of the SARS-CoV-2 virus. nih.govnih.govresearchgate.net One such study investigating phytochemicals from Ayurvedic medicinal plants found that this compound exhibited a strong binding affinity for the SARS-CoV-2 main protease (Mpro), with a binding energy of -8.1 kcal/mol. nih.govresearchgate.netresearchgate.netdntb.gov.ua This protease is crucial for viral replication, making it a significant target for antiviral drug development. nih.gov

Further computational analyses have explored the interaction of this compound with other SARS-CoV-2 targets. It was identified among phytochemicals possessing a greater affinity for the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the spike protein. nih.govresearchgate.net Another investigation, which performed blind docking against the ACE2-RBD complex, revealed a particularly strong binding energy for this compound, calculated at -12.5 kcal/mol. niscpr.res.in The spike protein is essential for the virus's entry into host cells, and inhibiting its function is a primary strategy for preventing infection. scitcentral.com Studies have also considered this compound from plants like Clerodendrum serratum for its potential to inhibit the spike glycoprotein (B1211001) of SARS-CoV-2 variants. mdpi.com

These molecular docking studies collectively suggest that this compound has the potential to interact with and inhibit key viral proteins. The negative binding energy values indicate a favorable interaction, with more negative values suggesting a stronger and more stable binding between the compound and the protein target.

Interactive Data Table: Molecular Docking of this compound Against Viral Protein Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)
SARS-CoV-2 Main Protease (Mpro)6LU7-8.1 nih.govresearchgate.netresearchgate.netdntb.gov.ua
ACE2-RBD ComplexNot specified-12.5 niscpr.res.in
SARS-CoV-2 RdRpNot specifiedGreater affinity noted nih.govresearchgate.net
SARS-CoV-2 Spike ProteinNot specifiedGreater affinity noted nih.govresearchgate.netscitcentral.com
*Specific binding energy value not provided in the cited source, but reported to have significant affinity.

Structure Activity Relationship Sar Studies of Serratagenic Acid

Influence of Core Triterpenoid (B12794562) Skeleton Modifications on Biological Activity

The fundamental pentacyclic triterpenoid skeleton of serratagenic acid is a key determinant of its biological profile. Modifications to this core structure can significantly alter its activity. The oleanane (B1240867) skeleton, shared by compounds like oleanolic acid, provides a rigid framework that orients the functional groups in specific spatial arrangements, which is crucial for interaction with biological targets. sinica.edu.twresearchgate.net

The presence of a double bond at C-12 in the C-ring is a characteristic feature of the oleanane-type triterpenes and is considered important for the bioactivity of many compounds in this class. researchgate.net Alterations to this region, such as saturation or the introduction of additional functional groups, can lead to a decrease or a change in the pharmacological effects.

Stereochemical Impact on Pharmacological Profiles

The stereochemistry of the various chiral centers within the this compound molecule plays a pivotal role in its pharmacological profile. The specific three-dimensional arrangement of atoms and functional groups is essential for the precise fit of the molecule into the binding sites of target proteins.

The stereochemical configuration of substituents, particularly the hydroxyl and carboxyl groups, can influence the strength and nature of these interactions. For instance, studies on various triterpenoids have demonstrated that the orientation of hydroxyl groups (α or β) can dramatically affect activities such as hemolytic potential and cytotoxicity. nih.gov A β-hydroxyl group at position C-3 is a common feature in many biologically active triterpenoids. sinica.edu.tw

Modifications at Key Hydroxyl and Carboxyl Positions (e.g., C-3, C-23, C-28, C-29) and their Biological Consequences

The functional groups attached to the this compound skeleton, particularly the hydroxyl and carboxyl groups, are primary sites for modification to modulate its biological activity.

C-3 Hydroxyl Group: The 3β-hydroxyl group is a common feature among bioactive oleanane-type triterpenoids. sinica.edu.tw Its presence and orientation are often crucial for activity. Esterification or oxidation of this group can lead to varied biological outcomes. For example, in some triterpenoids, oxidation to a keto group at C-3 can enhance certain activities. researchgate.net

C-23 Hydroxyl Group: The presence of a hydroxyl group at C-23, along with the C-3 hydroxyl, can influence the polarity and hydrogen-bonding capabilities of the molecule. In a study on Acanthopanax senticosus saponins (B1172615), C-23 hydroxylation was found to affect antioxidant and α-glucosidase inhibitory activities. researchgate.net

C-28 and C-29 Carboxyl Groups: this compound is characterized by the presence of two carboxyl groups at positions C-28 and C-29 (3β-hydroxyolean-12-en-28,29-dioic acid). scribd.com The presence of a carboxyl group at C-28 is known to be important for the hemolytic activity of some oleanane-derived saponins. google.com The dicarboxylic nature of this compound significantly increases its polarity compared to monocarboxylic triterpenoids like oleanolic acid. This can affect its solubility, distribution, and interaction with biological targets. Esterification of these carboxyl groups, for instance, would decrease polarity and could alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Modification SiteType of ModificationPotential Biological Consequence
C-3Oxidation to keto groupAltered cytotoxic or anti-inflammatory activity
C-23Presence of hydroxyl groupInfluences antioxidant and enzyme inhibitory activity researchgate.net
C-28Carboxyl groupContributes to hemolytic activity in saponins google.com
C-29Carboxyl groupIncreases polarity, affecting solubility and target interaction

Comparative SAR with Other Oleanane-type Triterpenoids (e.g., Oleanolic Acid, Ursolic Acid)

Comparing the structure-activity relationships of this compound with other well-studied oleanane-type triterpenoids like oleanolic acid and its isomer ursolic acid provides valuable insights.

Oleanolic Acid vs. This compound: Oleanolic acid has a methyl group at the C-29 position, whereas this compound has a carboxyl group. scribd.commdpi.com This substitution significantly increases the polarity of this compound. While both share the same basic oleanane skeleton and the C-3 hydroxyl and C-28 carboxyl groups, the additional carboxyl group in this compound can lead to different biological activities or potencies. For instance, the presence of polar groups can enhance hemolytic activity. nih.gov

Ursolic Acid vs. Oleanolic Acid: Ursolic acid is an isomer of oleanolic acid, differing in the position of two methyl groups on the E-ring, which makes it an ursane-type triterpenoid. sinica.edu.twresearchgate.net This subtle structural difference can lead to variations in biological activity. For example, ursolic acid has been found to be more active than oleanolic acid in some anti-angiogenic and cytotoxic assays. sinica.edu.twpreprints.org

General Trends: Studies have shown that for oleanane and ursane (B1242777) triterpenoids, the presence of hydroxyl groups, their stereochemistry, and the nature of substituents on the carbon skeleton are critical for their biological effects, including anti-inflammatory, cytotoxic, and enzyme inhibitory activities. mdpi.compreprints.org The increased number of polar functional groups (hydroxyls and carboxyls) in this compound compared to oleanolic acid suggests it may have different solubility and target interaction profiles. The antioxidant and α-glucosidase inhibitory activities of some triterpenoids have been shown to be affected by hydroxylation at C-23. researchgate.net

CompoundSkeleton TypeKey Structural Differences from this compoundNotable Activity Differences
Oleanolic AcidOleananeMethyl group at C-29 instead of a carboxyl groupGenerally less polar; differences in potency for various activities sinica.edu.tw
Ursolic AcidUrsaneIsomer of oleanolic acid (different methyl group positions on E-ring)Can exhibit higher potency in certain assays like anti-angiogenesis compared to oleanolic acid sinica.edu.tw

Computational and in Silico Investigations of Serratagenic Acid

Molecular Docking Simulations for Target Prediction and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of small molecule ligands with macromolecular targets, typically proteins.

Detailed research findings from in silico screening studies have identified serratagenic acid as a potential inhibitor of key proteins associated with the SARS-CoV-2 virus. In a study screening phytochemicals from Ayurvedic medicinal plants, this compound was tested for its binding affinity against the SARS-CoV-2 Main Protease (Mpro or 3CLpro), a crucial enzyme for viral replication. researchgate.netnih.govresearchgate.net The docking analysis revealed that this compound exhibited a strong binding affinity for the Mpro target (PDB ID: 6LU7) with a binding energy of -8.1 kcal/mol. researchgate.netnih.govresearchgate.net This affinity was greater than that of the reference standard, indicating its potential as an inhibitor. nih.gov

Further computational studies explored the interaction of this compound with other vital SARS-CoV-2 targets, namely the RNA-dependent RNA polymerase (RdRp) and the spike protein. benthamdirect.com Molecular docking analysis identified this compound as having a notable affinity for these targets as well, suggesting a multi-target potential in inhibiting viral machinery. benthamdirect.com The interactions typically involve non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand within the protein's binding pocket. unair.ac.id Understanding these specific ligand-protein interactions is fundamental for structure-based drug design and optimizing lead compounds. nih.gov

Table 1: Molecular Docking Performance of this compound Against SARS-CoV-2 Targets
CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
This compoundMain Protease (Mpro)6LU7-8.1 researchgate.net
This compoundRNA-dependent RNA polymerase (RdRp)Not SpecifiedNot Specified benthamdirect.com
This compoundSpike ProteinNot SpecifiedNot Specified benthamdirect.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of a ligand's binding stability within a protein target. plos.orgmdpi.com MD simulations model the physical movements of atoms and molecules over time, offering insights into the conformational changes of the protein-ligand complex and the persistence of key interactions in a simulated physiological environment. mathewsopenaccess.comresearchgate.net

In the computational studies that identified this compound's potential against SARS-CoV-2 targets, MD simulations were performed as a validation step. researchgate.netbenthamdirect.com However, these simulations were prioritized for the compounds with the most promising (i.e., lowest) binding energies from the initial docking phase. researchgate.netbenthamdirect.com For instance, in one study, sennoside-B and isotrilobine were selected for MD simulations due to their superior docking scores of -9.5 kcal/mol and -9.4 kcal/mol, respectively. researchgate.net Similarly, another study advanced oleanolic acid and sennosides (B37030) B to MD simulations based on their low binding energies. benthamdirect.com

While this compound demonstrated significant binding affinity, it was not the top-ranked compound in these specific screenings and was therefore not subjected to full-scale MD simulation analysis in the published research. researchgate.netbenthamdirect.com The purpose of such simulations would have been to calculate parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the complex. nih.gov A stable RMSD for the complex over the simulation time would indicate that the ligand does not dissociate from the binding pocket, thus confirming the stability of the interaction predicted by docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. researcher.lifeglobalresearchonline.net By quantifying physicochemical properties or theoretical molecular descriptors, QSAR can predict the activity of new, untested compounds, thereby guiding the synthesis and selection of more potent analogues. researcher.life

As of the current literature, no specific QSAR models have been developed and published exclusively for this compound and its derivatives. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities, which may not yet be available for this compound. wisdomlib.org

However, structure-activity relationship (SAR) studies on related pentacyclic triterpenoids, such as oleanolic acid, provide some insights. These studies analyze how modifications to the core triterpenoid (B12794562) skeleton, such as the position and nature of hydroxyl or carboxylic acid groups, influence biological activity. Such SAR findings could serve as a foundational step for the future development of a predictive QSAR model for this compound, which would be invaluable for designing derivatives with enhanced therapeutic effects.

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology is an emerging field that investigates the complex interactions between drug molecules, their multiple protein targets, and the associated biological pathways. researchgate.net This systems-level approach is particularly well-suited for analyzing the therapeutic mechanisms of natural products, which often exert their effects by modulating multiple targets simultaneously.

This compound is a known constituent of Clerodendrum serratum, a plant used in traditional medicine. Several studies have applied network pharmacology to investigate the anticancer potential of phytochemicals from the Clerodendrum genus. researchgate.netnih.gov These studies typically involve compiling a library of compounds from the plant, predicting their protein targets, and constructing compound-target-pathway networks to elucidate their mechanism of action.

Ecological Roles and Inter Species Chemical Communication of Serratagenic Acid

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

Serratagenic acid, as a triterpenoid (B12794562) saponin (B1150181), is part of a plant's chemical arsenal (B13267) against a wide array of biological threats, including herbivores and pathogenic microorganisms. nih.govresearchgate.net Saponins (B1172615) are known for their amphipathic nature, which allows them to interact with and disrupt cell membranes, a key mechanism behind their defensive properties. proquest.com

Defense Against Herbivores: Triterpenoid saponins are widely recognized as feeding deterrents and toxins to many insect herbivores. nih.govproquest.com Their bitter taste can discourage feeding, and their ability to interfere with biological membranes can lead to toxic effects upon ingestion. For example, saponins in the genus Barbarea are toxic to the specialist herbivore, the diamondback moth (Plutella xylostella), preventing larval survival even when the moth is attracted to the plant by other chemicals. nih.govpreprints.org This defensive action is a crucial survival strategy for the plant. The presence of this compound in plants like Akebia trifoliata suggests it contributes to a similar protective mechanism against herbivory.

Defense Against Pathogens: The antimicrobial properties of saponins are well-documented, providing plants with a defense against fungal and bacterial pathogens. mdpi.com Their membrane-disrupting capabilities are effective against fungi by complexing with sterols in the fungal membrane, leading to pore formation and cell death. Various triterpenoid saponins have demonstrated significant antifungal activity against major plant pathogens such as Rhizoctonia solani and Botrytis cinerea. mdpi.com Furthermore, saponins can possess antiviral and antibacterial properties, inhibiting the growth and proliferation of diverse pathogens. mdpi.comnih.gov The production of this compound likely provides its host plant with a broad-spectrum chemical defense against microbial invasion.

Table 1: Documented Defensive Roles of Triterpenoid Saponins

Defense Mechanism Target Organism(s) Mode of Action
Antifeedant Insect Herbivores (e.g., Plutella xylostella) Acts as a feeding deterrent due to bitter taste and toxicity. nih.govpreprints.org
Insecticidal Various Insects Disrupts cell membranes and interferes with insect physiology. proquest.com
Antifungal Pathogenic Fungi (e.g., Rhizoctonia solani) Complexes with membrane sterols, causing permeabilisation. mdpi.com
Antibacterial Pathogenic Bacteria Mechanism often involves membrane disruption. nih.govnih.gov
Nematicidal Plant-parasitic Nematodes (e.g., Meloidogyne spp.) Exhibits significant toxicity and control against root-knot nematodes. mdpi.com

Contribution to Plant Metabolome and Secondary Metabolism

This compound is a product of plant secondary metabolism, a complex network of biochemical pathways that produce a vast array of compounds not directly involved in growth and development but crucial for environmental interaction and defense. phytojournal.commetwarebio.com As a triterpenoid, its biosynthesis is a significant part of the plant's metabolic investment in chemical defense.

The biosynthesis of all triterpenoid saponins begins with the 30-carbon precursor, 2,3-oxidosqualene (B107256). mdpi.comcabidigitallibrary.org This precursor is formed through the cyclization of squalene (B77637), which itself is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. researchgate.netmdpi.com Following the formation of the basic triterpenoid cyclic structure, a series of specific enzymatic modifications occur, including oxidation and glycosylation, to produce the final saponin structure. nih.gov The production of this compound is therefore an integral part of the terpenoid branch of the plant's metabolome. The presence of this compound in the pericarp and leaves of Akebia trifoliata indicates its role as a key component of the chemical profile of these tissues. researchgate.net The synthesis and accumulation of such secondary metabolites are often regulated by developmental cues and induced by environmental stresses like herbivore attack or pathogen infection. researchgate.netmetwarebio.com

Interspecific Chemical Signaling (e.g., parasitic plant-host interactions)

Chemicals produced by plants can act as signals that mediate interactions with other organisms. While there is no direct evidence linking this compound to signaling in parasitic plant-host interactions, other saponins are known to function in allelopathy—the chemical inhibition of one plant by another. preprints.org

Allelopathy is a form of interspecific chemical signaling where compounds released into the environment by one plant can inhibit the germination and growth of neighboring competitor plants. nih.govmdpi.com Saponins can serve as allelopathic agents, contributing to a plant's competitive advantage. preprints.org Given that this compound is a saponin, it may possess allelopathic properties, influencing the composition of the plant community around its host. However, specific studies are required to confirm this role.

In the context of parasitic plant-host interactions, signaling is highly specific and often involves molecules like strigolactones that stimulate parasite seed germination. nih.govnih.gov There is currently no research to suggest that this compound or other triterpenoid saponins play a direct role in this specific type of signaling.

Influence on Plant Organoleptic Properties (e.g., aroma profiles in fruits)

Organoleptic properties refer to the aspects of food or other substances that an individual experiences via the senses, primarily taste and smell (aroma). The aroma of fruits is typically determined by a complex mixture of volatile organic compounds. cabidigitallibrary.org this compound is a non-volatile triterpenoid saponin and, as such, does not contribute to the aroma profile of fruits.

However, saponins are well known for their impact on taste, often imparting a bitter or astringent quality. researchgate.net This bitterness is a key component of their role as antifeedants. While the fruit pulp of Akebia trifoliata, a plant containing this compound, is described as sweet and juicy, the compound is found in the pericarp (peel) and leaves, where a bitter taste would serve a defensive function against consumption. researchgate.net Therefore, while this compound does not influence fruit aroma, it likely contributes to the taste profile of certain plant tissues, acting as a deterrent to herbivores.

Advanced Analytical Methodologies for Quantification and Bioanalysis of Serratagenic Acid

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of serratagenic acid and its glycosides in plant extracts and biological samples. nih.govresearchgate.netsci-hub.seamazonaws.comjuit.ac.in These methods offer high resolution and sensitivity for separating complex mixtures.

Researchers have utilized various HPLC and UPLC configurations for the analysis of this compound. For instance, preparative HPLC has been successfully used to isolate this compound from plant sources like Macropanax rosthornii. nih.gov In a study on Metapanax delavayi leaf extract, a UPLC system coupled with a quadrupole time-of-flight mass spectrometer (UPLC-Q-TOF-MS) was employed to characterize this compound glycosides. sci-hub.se The chromatographic separation was achieved on an ACQUITY UPLC BEH C18 column using a gradient elution with acetonitrile (B52724) and 0.1% formic acid in water as the mobile phase. sci-hub.se

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), particularly with systems like the ESI-Q TRAP-MS, has been instrumental in the comprehensive profiling and quantification of this compound and other triterpenoids in various plant matrices. researchgate.netmdpi.com This combination allows for the identification of numerous compounds, including isomers, in a single run. researchgate.net For example, a widely targeted metabolomics approach using UPLC-ESI-MS/MS was applied to analyze metabolites in preserved French plums, where this compound was identified as a contributor to the aroma profile. mdpi.comresearchgate.net

The detection of this compound and its derivatives is often accomplished using mass spectrometry (MS) due to its high sensitivity and specificity. Electrospray ionization (ESI) is a common ionization source used in both positive and negative ion modes to generate ions for MS analysis. sci-hub.seresearchgate.net Quadrupole time-of-flight (Q-TOF) mass spectrometry provides high-resolution mass data, enabling accurate mass measurements and elemental composition determination, which is crucial for the identification of unknown metabolites. sci-hub.seresearchgate.netnih.gov

A study on the anti-benign prostatic hyperplasia potential of liangwanoside II identified this compound as one of its metabolites in rat plasma using UPLC-Q-TOF-MS analysis. nih.gov This highlights the capability of UPLC-MS to detect and identify metabolites in complex biological fluids.

Table 1: Examples of HPLC and UPLC Methods for this compound Analysis

Analytical TechniqueColumnMobile PhaseDetection ModeApplicationReference
Preparative HPLCSilica (B1680970) gelNot specifiedNot specifiedIsolation from Macropanax rosthornii nih.gov
UPLC-Q-TOF-MSACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)Acetonitrile and 0.1% formic acid/waterESI-MS/MSCharacterization of this compound glycosides in Metapanax delavayi sci-hub.se
UPLC-QTRAP-MS/MSNot specifiedNot specifiedESI-MS/MSProfiling of triterpenoid (B12794562) saponins (B1172615) in Acanthopanax senticosus researchgate.net
UPLC-ESI-Q TRAP-MS/MSAgilent SB-C18Water with 0.1% formic acid and acetonitrile with 0.1% formic acidESI-MS/MSMetabolite analysis in preserved French plums mdpi.com
UPLC-Q-TOF-MSNot specifiedNot specifiedESI-MS/MSMetabolite identification of liangwanoside II in rat plasma nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, triterpenoids like this compound are non-volatile due to their high molecular weight and the presence of polar functional groups (hydroxyl and carboxyl groups). Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis. science.govscience.gov

A common derivatization method is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. science.gov This process reduces the polarity and increases the volatility of the analyte. For example, the ethanol (B145695) extract of Mimosa caesalpiniifolia leaves was derivatized by silylation and subsequently analyzed by GC-MS to identify its chemical constituents. science.gov While this study did not specifically mention the detection of this compound, the methodology is applicable to triterpenoic acids.

GC-MS analysis has been used to identify this compound in the chemical constituents of Ajuga nipponensis and other plants, although the specific derivatization methods used were not detailed in the available abstracts. science.govscience.govscience.gov The GC-MS technique is particularly useful for identifying a wide range of compounds in complex mixtures, including essential oils that may be present alongside triterpenoids in plant extracts. imrpress.com

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) has emerged as a viable alternative to HPLC for the separation of various natural products. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. While specific applications of CE for the direct analysis of this compound are not widely documented in the reviewed literature, its use in the analysis of structurally similar triterpenoids like oleanolic acid and ursolic acid suggests its potential applicability. safacura.orgscience.gov The development of CE methods often involves optimizing the background electrolyte, pH, and the use of organic modifiers to achieve the desired separation. science.gov Given that CE is a commonly employed separation technique for chiral molecules and other complex natural products, its application for this compound analysis warrants further investigation. researchgate.net

Development of Robust Bioanalytical Assays for Complex Biological Matrices (e.g., plasma, tissue extracts)

The development of robust bioanalytical assays is essential for studying the pharmacokinetics and metabolism of this compound in complex biological matrices such as plasma and tissue extracts. researchgate.net These assays require high sensitivity, specificity, and reproducibility to accurately quantify low concentrations of the analyte in the presence of numerous endogenous compounds.

UPLC-MS/MS is the technique of choice for developing such assays. nih.gov A study on liangwanoside II, a saponin (B1150181) that metabolizes to this compound, successfully identified the parent compound and four of its metabolites, including this compound, in the plasma of rats. nih.gov This demonstrates the ability of UPLC-MS/MS to not only detect but also identify metabolites in vivo, which is a critical step in understanding the compound's biological activity. The method allowed for the observation that this compound could be absorbed into the plasma and penetrate the blood-prostate barrier. nih.gov

The development of these bioanalytical methods involves several key steps, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation. Sample preparation is crucial for removing interfering substances from the biological matrix and enriching the analyte. This can involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. The subsequent UPLC-MS/MS analysis provides the necessary selectivity and sensitivity for accurate quantification.

Isotopic Labeling and Tracing in Metabolic Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds in biological systems. researchgate.netarchive.org This technique involves introducing a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ³H) into the structure of the molecule of interest, in this case, this compound. The labeled compound can then be administered to an organism or cell culture, and its biotransformation can be tracked by detecting the isotopic label in its metabolites. mdpi.com

While specific studies detailing the isotopic labeling of this compound were not found in the initial search, the principles of this methodology are well-established for other terpenoids. scribd.com For example, extensive isotopic labeling studies using ¹⁴C and ³H labeled mevalonic acid have been conducted to elucidate the biosynthetic pathways of other terpenoids. scribd.com

A related approach is the use of quantitative metabolomics with chemical isotope labeling (CIL) to analyze changes in metabolite levels in biological samples. researchgate.net This technique can help identify dysregulated metabolites and metabolic pathways. Furthermore, microbial transformation studies, which often mimic mammalian metabolism, can be employed to produce metabolites of this compound for further biological and toxicological evaluation. mdpi.com For instance, the biotransformation of oleanolic acid, a structurally related triterpenoid, by various microorganisms has been used to generate its hydroxylated and glycosylated metabolites. mdpi.com Similar approaches could be applied to this compound to produce its metabolites for the development of analytical standards and for metabolic studies.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of complex natural products like serratagenic acid involves a series of enzymatic reactions. While the general pathway for triterpenoid (B12794562) synthesis is known, originating from the cyclization of 2,3-oxidosqualene (B107256), the specific enzymes responsible for the unique structural features of this compound remain largely uncharacterized. uniroma2.itfrontiersin.org Key enzymes that require further investigation include specific oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs). uniroma2.ittandfonline.com

Identifying and characterizing these enzymes is crucial for several reasons. It provides a deeper understanding of the chemical diversity in plants and opens the door for metabolic engineering to enhance the production of this compound or to create novel, structurally related compounds with potentially improved therapeutic properties. uniroma2.ittandfonline.com Future research will likely employ a combination of genomic, transcriptomic, and proteomic approaches to identify candidate genes from this compound-producing plants, such as Clerodendrum serratum. nih.govglobalsciencebooks.infoglobalresearchonline.net

Exploration of Novel Biological Targets and Therapeutic Applications

This compound has been reported to possess a range of biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. nih.govglobalresearchonline.netjapsonline.com However, the precise molecular targets and mechanisms underlying these activities are not fully understood. Future research should focus on identifying the specific proteins and signaling pathways that this compound interacts with to exert its therapeutic effects. researchgate.netresearchgate.net

For instance, its anti-inflammatory properties could be further investigated by examining its effects on key inflammatory mediators and pathways. dntb.gov.uaresearchgate.netcabidigitallibrary.org Similarly, its anticancer potential warrants more in-depth studies to identify the specific cancer cell lines it is most effective against and to elucidate its mechanism of action, which could involve inducing apoptosis, inhibiting cell proliferation, or preventing metastasis. gsconlinepress.comwisdomlib.org Molecular docking studies have already suggested potential interactions with targets like the SARS-CoV-2 RdRp and spike proteins, indicating a broader antiviral potential that could be explored. researchgate.net

Development of Advanced Drug Delivery Systems

A significant hurdle for the clinical application of many natural triterpenoids, including likely this compound, is their poor water solubility and low bioavailability. nih.govmdpi.com These characteristics can limit their absorption and efficacy when administered orally. nih.gov To overcome these challenges, the development of advanced drug delivery systems (DDS) is a critical area of future research.

Nanotechnology-based delivery systems, such as liposomes, polymeric nanoparticles, micelles, and solid lipid nanoparticles, have shown great promise for improving the therapeutic potential of triterpenoids. nih.govmdpi.comnih.gov These nanocarriers can enhance solubility, protect the compound from degradation, improve bioavailability, and even enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects. nih.govmdpi.comnih.govdovepress.com Future studies should focus on formulating this compound into various nano-delivery systems and evaluating their pharmacokinetic profiles and therapeutic efficacy in preclinical models. nih.govxiahepublishing.com

Integration of Omics Technologies in this compound Research

The advancement of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to accelerate research on this compound. sciopen.compremierscience.combohrium.com Integrating these approaches can provide a comprehensive, systems-level understanding of this natural product.

Genomics and Transcriptomics can be used to identify the complete set of genes involved in the this compound biosynthetic pathway in plants. nih.gov

Proteomics can identify the enzymes (proteins) that are actively expressed during biosynthesis. researchgate.net

Metabolomics can provide a detailed profile of this compound and other related metabolites within the plant, offering insights into pathway dynamics and regulation. tandfonline.commdpi.com

By combining these omics datasets, researchers can build comprehensive models of how this compound is produced and regulated. sciopen.comresearchgate.net This integrated approach will not only facilitate the discovery of novel enzymes (as mentioned in 12.1) but also help in identifying regulatory factors that can be manipulated to increase production. nih.gov Furthermore, metabolomics can be used to study the effects of this compound on biological systems, helping to identify its molecular targets and mechanisms of action. tandfonline.com

Sustainable Production and Biotechnological Approaches

The current primary source of this compound is through extraction from plants like Clerodendrum serratum. globalsciencebooks.infounitywomenscollege.ac.in This method can be inefficient and unsustainable, particularly if the demand for the compound increases. uniroma2.it Therefore, developing sustainable and scalable production methods is a key future research direction.

Biotechnological production in microbial hosts, such as the yeast Saccharomyces cerevisiae, offers a promising alternative. uniroma2.itfrontiersin.orgbiorxiv.org Yeast has been successfully engineered to produce other triterpenoids, and a similar strategy could be applied for this compound. frontiersin.orgtandfonline.combiorxiv.org This would involve transferring the identified biosynthetic genes from the source plant into the yeast and optimizing the metabolic pathways in the yeast to maximize production. uniroma2.itbiorxiv.org This approach not only ensures a sustainable supply but also allows for the production of this compound derivatives through combinatorial biosynthesis. biorxiv.org Additionally, plant tissue culture techniques could be explored as another biotechnological method for controlled and sustainable production. unitywomenscollege.ac.indntb.gov.ua

Q & A

Q. What are the standard protocols for isolating and purifying serratagenic acid from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Key steps include preliminary phytochemical screening to confirm the presence of triterpenoids and validation via thin-layer chromatography (TLC) with specific staining agents (e.g., vanillin-sulfuric acid). Purity is confirmed using NMR spectroscopy and mass spectrometry (MS) .

Q. How can researchers verify the structural identity of this compound?

Methodological Answer: Structural elucidation requires a combination of spectroscopic methods:

  • 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) to assign carbon-hydrogen frameworks.
  • High-resolution mass spectrometry (HR-MS) to determine molecular formula.
  • X-ray crystallography (if crystalline derivatives are obtainable) for absolute configuration. Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) ensures accuracy .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Methodological Answer: Standard assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory activity : Inhibition of NO production in LPS-induced macrophages.
  • Antioxidant capacity : DPPH or ABTS radical scavenging assays. Dose-response curves and IC50_{50} values should be statistically validated using tools like GraphPad Prism .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory reports on this compound’s mechanism of action?

Methodological Answer:

  • Systematic review : Conduct a meta-analysis of existing literature to identify variables causing discrepancies (e.g., cell line specificity, concentration ranges).
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to target hypothesized pathways (e.g., NF-κB or MAPK).
  • Multi-omics integration : Combine transcriptomics and proteomics to map signaling networks. Statistical rigor requires power analysis and replication across independent labs .

Q. What strategies are effective for optimizing this compound’s stability in pharmacokinetic studies?

Methodological Answer:

  • Derivatization : Synthesize stable analogs (e.g., ester or glycoside derivatives) to enhance solubility and metabolic resistance.
  • Encapsulation : Use liposomal or nanoparticle carriers to improve bioavailability.
  • Analytical validation : Employ LC-MS/MS for quantitative plasma/tissue analysis with deuterated internal standards. Non-compartmental modeling (e.g., WinNonlin) calculates parameters like t1/2t_{1/2} and AUC .

Q. How can researchers reconcile conflicting data on this compound’s cytotoxicity across different studies?

Methodological Answer:

  • Standardize protocols : Adopt CONSORT-like guidelines for cell culture (e.g., passage number, serum batch consistency).
  • Control for synergism : Test purity via HPLC and rule out matrix effects from co-extracted compounds.
  • Cross-validate results : Use orthogonal assays (e.g., apoptosis markers like Annexin V alongside viability assays). Bayesian statistical models may resolve variability .

Q. What computational approaches are suitable for predicting this compound’s molecular targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).
  • QSAR modeling : Develop predictive models with descriptors like logP and topological polar surface area (TPSA).
  • Network pharmacology : Construct interaction networks using platforms like STRING or Cytoscape to identify hub targets. Validation requires in vitro binding assays (e.g., SPR or ITC) .

Data Analysis and Interpretation

Q. How should clustered data (e.g., repeated measurements in bioactivity assays) be analyzed statistically?

Methodological Answer:

  • Mixed-effects models : Account for within-subject correlations using R’s lme4 or SAS PROC MIXED.
  • Generalized estimating equations (GEEs) : Adjust for non-normal distributions.
  • Post hoc adjustments : Apply Tukey’s HSD or Benjamini-Hochberg correction for multiple comparisons. Pre-register analysis plans to mitigate bias .

What frameworks guide the formulation of rigorous research questions for this compound studies?

Methodological Answer:

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
  • PICO framework : Define Population (e.g., cell type), Intervention (this compound dose), Comparison (control groups), and Outcome (e.g., apoptosis rate).
  • Gap analysis : Use tools like VOSviewer to map literature trends and identify understudied areas (e.g., epigenetic effects) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound experiments?

Methodological Answer:

  • FAIR data principles : Share raw spectra, chromatograms, and code via repositories like Zenodo or GitHub.
  • Detailed SOPs : Document extraction protocols, instrument settings (e.g., HPLC gradients), and statistical thresholds.
  • Collaborative verification : Partner with independent labs for cross-validation. Use platforms like Protocols.io for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.